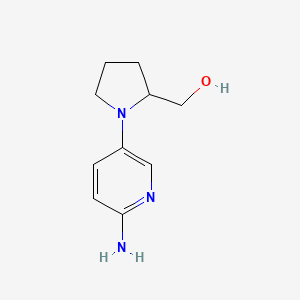
Diethyl (9-Anthrylmethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (9-Anthrylmethyl)phosphonate is an organophosphorus compound with the molecular formula C19H21O3P This compound features an anthracene moiety linked to a phosphonate group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(anthracen-9-YL)methyl]phosphonate typically involves the reaction of anthracene-9-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, followed by a condensation step to form the desired phosphonate ester. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for diethyl [(anthracen-9-YL)methyl]phosphonate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (9-Anthrylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to the corresponding phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (9-Anthrylmethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to the anthracene moiety’s fluorescence properties.
Mecanismo De Acción
The mechanism of action of diethyl [(anthracen-9-YL)methyl]phosphonate involves its interaction with biological targets through its phosphonate and anthracene groups. The phosphonate group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. The anthracene moiety’s fluorescence properties allow it to be used in imaging applications, where it can selectively bind to and illuminate specific cellular structures .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [(9-anthr-yl)(4-methyl-anilino)methyl]phosphonate: Similar structure but with an additional anilino group.
Diethyl (anthracen-9-yl(hydroxy)methyl)phosphonate: Contains a hydroxyl group instead of a methylene bridge.
Uniqueness
Diethyl (9-Anthrylmethyl)phosphonate is unique due to its combination of the anthracene moiety and the phosphonate group, which imparts distinct chemical and physical properties. Its fluorescence characteristics and potential biological activity make it a valuable compound for various applications, distinguishing it from other similar phosphonates .
Propiedades
Número CAS |
60949-15-7 |
|---|---|
Fórmula molecular |
C19H21O3P |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
9-(diethoxyphosphorylmethyl)anthracene |
InChI |
InChI=1S/C19H21O3P/c1-3-21-23(20,22-4-2)14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 |
Clave InChI |
KCLPHLKDXLHASP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=C2C=CC=CC2=CC3=CC=CC=C31)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide](/img/structure/B8666971.png)







![Methyl 3-amino-5-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B8667055.png)


